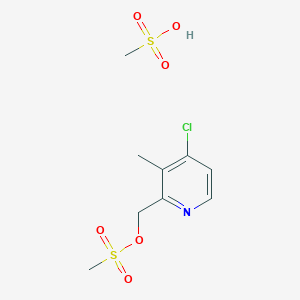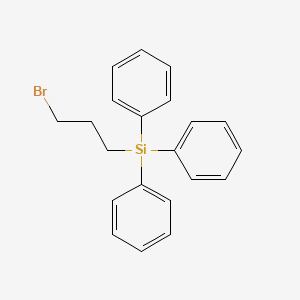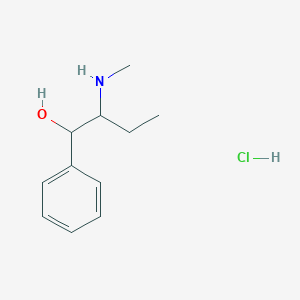
1,1'-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) is a chemical compound with the molecular formula C22H16F6N4O2 and a molecular weight of 482.389 g/mol . This compound is known for its unique structure, which includes two trifluoromethylphenyl groups attached to a central phenylene bis(urea) core. It is often used in research and industrial applications due to its distinctive chemical properties.
准备方法
The synthesis of 1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) typically involves the reaction of 1,3-phenylenediamine with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, where common reagents include sodium methoxide or potassium tert-butoxide.
Hydrolysis: Under acidic or basic conditions, the urea groups can be hydrolyzed to form corresponding amines and carbon dioxide.
科学研究应用
1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) involves its ability to form hydrogen bonds with various substrates. This property allows it to stabilize transition states and activate substrates in chemical reactions. The trifluoromethyl groups enhance its electron-withdrawing capability, making it a potent catalyst in certain organic transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) can be compared with other similar compounds, such as:
1,1’-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea): Similar structure but with a different phenylene linkage, affecting its reactivity and applications.
1,1’-(1,4-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea): Another isomer with distinct properties and uses.
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: A thiourea derivative with enhanced catalytic properties due to the presence of sulfur.
1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea: A compound with similar trifluoromethyl groups but different functional groups, leading to varied applications.
These comparisons highlight the uniqueness of 1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) in terms of its structure and reactivity, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
304509-90-8 |
|---|---|
分子式 |
C22H16F6N4O2 |
分子量 |
482.4 g/mol |
IUPAC 名称 |
1-[3-(trifluoromethyl)phenyl]-3-[3-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]urea |
InChI |
InChI=1S/C22H16F6N4O2/c23-21(24,25)13-4-1-6-15(10-13)29-19(33)31-17-8-3-9-18(12-17)32-20(34)30-16-7-2-5-14(11-16)22(26,27)28/h1-12H,(H2,29,31,33)(H2,30,32,34) |
InChI 键 |
CCXXIGJVJZBRKN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione](/img/structure/B11941110.png)
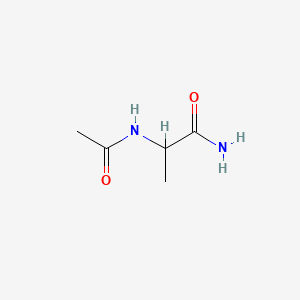
![methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11941116.png)

![2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene](/img/structure/B11941121.png)

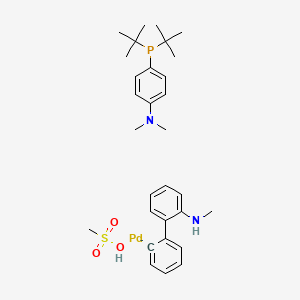
![3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane](/img/structure/B11941140.png)

